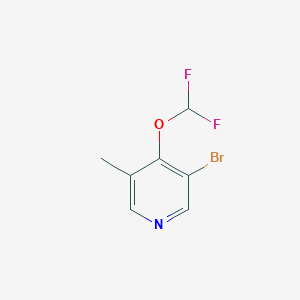

3-Bromo-4-difluoromethoxy-5-methylpyridine

Description

Properties

IUPAC Name |

3-bromo-4-(difluoromethoxy)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-11-3-5(8)6(4)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDNWFAWCKFHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation and Bromination Route

A well-documented method for preparing 3-bromo-4-methylpyridine, which can serve as a precursor, involves:

- Step 1: Reduction of 4-methyl-3-nitropyridine to 4-methyl-3-aminopyridine

- Using methanol as solvent and catalytic hydrogenation with Pd/C or Raney Ni catalysts under mild conditions (20-40 °C, 0.5 MPa H2 pressure).

- This step yields the amino derivative with high efficiency (95-97% yield).

- Step 2: Diazotization and Bromination

- The amino group is converted to a diazonium salt at low temperature (-10 to 0 °C) in acidic medium (e.g., hydrobromic acid).

- Bromine is added dropwise to substitute the diazonium group with bromine, followed by sodium nitrite addition and pH adjustment to alkaline conditions (pH ~9) using sodium hydroxide.

- Extraction and purification yield 3-bromo-4-methylpyridine with excellent molar yields (~95%).

This method is industrially viable due to mild conditions, simple operations, and high yields.

Data Table: Key Reaction Conditions for 3-Bromo-4-methylpyridine Preparation

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Reduction | 4-methyl-3-nitropyridine, Pd/C, H2, MeOH | 20–40 | 95–97 | Autoclave, 0.5 MPa H2 pressure |

| Diazotization/Bromination | 4-methyl-3-aminopyridine, HBr, Br2, NaNO2, NaOH | -10 to 20 | ~95 | pH adjusted to 9, ethyl acetate extraction |

Synthesis of Related Methoxypyridine Derivatives

The preparation of 3-bromo-5-methoxypyridine involves:

- Reacting 3,5-dibromopyridine with methanol in the presence of sodium hydride in N,N-dimethylformamide (DMF) solvent.

- Heating at 60-90 °C for 1 hour followed by extraction and purification yields 3-bromo-5-methoxypyridine with ~73% yield.

This method demonstrates the feasibility of introducing alkoxy groups on brominated pyridines, which can be adapted for difluoromethoxy substitution with suitable fluorinated reagents.

Summary of Preparation Methodology for this compound

| Step | Intermediate/Reaction | Reagents & Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | 4-Methyl-3-nitropyridine → 4-Methyl-3-aminopyridine | Catalytic hydrogenation (Pd/C or Raney Ni), methanol, 20-40 °C, 0.5 MPa H2 | 95-97% yield |

| 2 | 4-Methyl-3-aminopyridine → 3-Bromo-4-methylpyridine | Diazotization in HBr at -10 to 0 °C, bromine addition, sodium nitrite, pH adjustment to 9 with NaOH | ~95% yield |

| 3 | 3-Bromo-4-methylpyridine → 3-Bromo-4-difluoromethoxypyridine | Difluoromethoxylation via nucleophilic substitution or difluorocarbene insertion on 4-position | Variable; requires optimization |

| 4 | Purification | Extraction (ethyl acetate), drying (Na2SO4), filtration, concentration | High purity product |

Research Findings and Practical Notes

- The hydrogenation and bromination steps are well-established, reproducible, and scalable for industrial production with high yields and mild conditions.

- The difluoromethoxylation step is more challenging due to the reactive nature of difluorocarbene and the need for selective substitution without affecting bromine or methyl groups.

- Literature suggests that mild bases and aprotic solvents (e.g., DMF, DMSO) and controlled temperatures (room temperature to 60 °C) favor selective difluoromethoxylation.

- Purification typically avoids column chromatography on scale, relying instead on liquid-liquid extraction and crystallization.

- The overall synthetic route benefits from starting with commercially available or easily synthesized 4-methyl-3-nitropyridine.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-difluoromethoxy-5-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- IUPAC Name: 3-Bromo-4-difluoromethoxy-5-methylpyridine

- Molecular Formula: C7H6BrF2N

- Molecular Weight: 238.03 g/mol

The compound features a pyridine ring substituted with a bromine atom, two fluorine atoms, a methoxy group, and a methyl group, which contributes to its unique chemical behavior and reactivity.

Synthetic Chemistry

This compound serves as a vital building block in synthetic organic chemistry. It is utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as:

- Substitution Reactions: The bromine atom can be replaced by nucleophiles like amines or thiols.

- Oxidation and Reduction Reactions: These reactions allow for the introduction or removal of functional groups.

Table 1: Common Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Replacement of bromine with nucleophiles | Amines, thiols |

| Oxidation | Introduction of additional functional groups | Potassium permanganate, CrO₃ |

| Reduction | Removal of bromine or alteration of oxidation states | Lithium aluminum hydride (LiAlH₄) |

Research indicates that this compound has potential biological activities, including:

- Enzyme Inhibition: Studies show it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with neurotransmitter receptors, influencing neurological functions.

Case Study: Anti-inflammatory Properties

A study demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in LPS-stimulated macrophages. This suggests its potential role in managing inflammatory diseases.

Pharmaceutical Development

The compound is being investigated for its therapeutic potential in treating various diseases by modulating specific molecular targets. Its unique structure enhances its ability to interact with biological systems effectively.

Mechanism of Action

The mechanism of action of 3-Bromo-4-difluoromethoxy-5-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, although specific details may require further research .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of substituent positions, molecular formulas, and weights:

Reactivity and Electronic Effects

- Bromine Reactivity : The bromine in this compound (position 3) is activated for substitution due to the adjacent OCHF₂ (EWG), which withdraws electron density via inductive effects. This contrasts with 3-Bromo-5-Methoxypyridine , where the methoxy group (OCH₃) donates electrons weakly, reducing bromine’s electrophilicity .

- Fluorinated Groups: The OCHF₂ group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-Bromo-5-Methoxypyridine) .

Research Findings and Trends

- Synthetic Utility : The target compound’s bromine is a prime site for Suzuki-Miyaura couplings, whereas 3-Bromo-5-(dimethoxymethyl)pyridine (with a bulky dimethoxymethyl group) is less reactive in such reactions .

- Electron-Deficient Systems : Pyridines with EWGs (e.g., OCHF₂, CF₃) are prioritized in electron-deficient heterocycle research, enabling reactions under mild conditions compared to electron-rich systems .

Biological Activity

3-Bromo-4-difluoromethoxy-5-methylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure, characterized by the presence of bromine and difluoromethoxy groups, suggests that it may engage in various biological interactions, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C7H6BrF2N

- Molecular Weight : 224.03 g/mol

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily in the areas of antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that compounds with similar structures often possess significant antimicrobial properties. For instance, derivatives of pyridine have been reported to inhibit the growth of various bacterial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro against several cancer cell lines. The presence of halogen substituents, such as bromine and fluorine, is known to enhance the cytotoxic effects of compounds.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Cell Cycle Disruption : It could interfere with the cell cycle, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, contributing to their anticancer activity.

Case Studies

A notable study investigated the compound's effects on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The study highlighted that the bromine atom plays a crucial role in enhancing the compound's binding affinity to target proteins involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-4-difluoromethoxy-5-methylpyridine, and how do reaction conditions impact yield?

- Methodology : The compound is typically synthesized via multi-step reactions involving halogenation and functional group introduction. For example, bromination of precursor pyridine derivatives (e.g., 4-difluoromethoxy-5-methylpyridine) using brominating agents like NBS (N-bromosuccinimide) under inert conditions (argon atmosphere) at 140°C can achieve selective substitution . Microwave-assisted Suzuki-Miyaura cross-coupling reactions with palladium catalysts (e.g., bis(triphenylphosphine)palladium(II) dichloride) are also effective for introducing aryl/heteroaryl groups . Key factors include temperature control (e.g., 140°C for 2 minutes), solvent selection (e.g., dichloromethane), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (222.033 g/mol) and NMR (¹H/¹³C) to identify substituent positions. For instance:

- ¹H NMR : Methyl groups (~2.5 ppm), difluoromethoxy protons (split into doublets due to J-coupling with fluorine), and pyridine ring protons (6.5–8.5 ppm).

- ¹³C NMR : Carbon signals for Br (C-Br ~100 ppm), CF₂O (110–120 ppm), and aromatic carbons .

- InChIKey : RVUOPUSAYVGPIX-UHFFFAOYSA-N for structural verification .

Q. How do the difluoromethoxy and methyl groups influence the compound's physicochemical properties?

- Methodology : The difluoromethoxy group enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability, while the methyl group increases steric hindrance, affecting regioselectivity in reactions . Comparative studies with analogs (e.g., 2-Bromo-5-(difluoromethyl)-4-methylpyridine) show that replacing methoxy with difluoromethoxy boosts resistance to oxidative degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during cross-coupling?

- Methodology : To suppress undesired homocoupling or dehalogenation:

- Use ligand-accelerated catalysis (e.g., XPhos ligands) to enhance Pd catalyst efficiency .

- Optimize solvent polarity (e.g., THF for better solubility) and base (e.g., K₂CO₃ for milder conditions).

- Monitor reaction progress via TLC or LC-MS to terminate reactions at ~80% conversion, minimizing byproducts .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from assay conditions (e.g., buffer pH, co-solvents). Recommendations:

- Standardize protocols (e.g., fixed DMSO concentration ≤1%).

- Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .

- Compare with structurally analogous compounds (e.g., 5-Bromo-4-methoxy-2-(trifluoromethyl)pyridine) to isolate substituent effects .

Q. How can industrial-scale synthesis be achieved without compromising purity?

- Methodology : Transition from batch to continuous flow reactors for improved heat/mass transfer. Key steps:

- Use microreactors for exothermic bromination steps (T = 0–5°C, residence time <10 minutes) .

- Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

- Crystallization under controlled cooling rates (e.g., 0.1°C/min) to ensure ≥99% purity .

Key Recommendations

- For Bioactivity Studies : Prioritize derivatives with trifluoromethyl groups (e.g., 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine) for enhanced target affinity .

- For Scalability : Partner with facilities specializing in continuous flow chemistry to reduce costs and waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.